2-(3,5-Dichlorophenyl)thiazole-4-carbaldehyde 2-(3,5-Dichlorophenyl)thiazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1183664-68-7
VCID: VC4547976
InChI: InChI=1S/C10H5Cl2NOS/c11-7-1-6(2-8(12)3-7)10-13-9(4-14)5-15-10/h1-5H
SMILES: C1=C(C=C(C=C1Cl)Cl)C2=NC(=CS2)C=O
Molecular Formula: C10H5Cl2NOS
Molecular Weight: 258.12

2-(3,5-Dichlorophenyl)thiazole-4-carbaldehyde

CAS No.: 1183664-68-7

Cat. No.: VC4547976

Molecular Formula: C10H5Cl2NOS

Molecular Weight: 258.12

* For research use only. Not for human or veterinary use.

2-(3,5-Dichlorophenyl)thiazole-4-carbaldehyde - 1183664-68-7

Specification

CAS No. 1183664-68-7
Molecular Formula C10H5Cl2NOS
Molecular Weight 258.12
IUPAC Name 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carbaldehyde
Standard InChI InChI=1S/C10H5Cl2NOS/c11-7-1-6(2-8(12)3-7)10-13-9(4-14)5-15-10/h1-5H
Standard InChI Key LZMXXUMQGFRYEW-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1Cl)Cl)C2=NC(=CS2)C=O

Introduction

2-(3,5-Dichlorophenyl)thiazole-4-carbaldehyde is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds. Thiazoles are known for their diverse biological activities and are often used as building blocks in pharmaceutical and agrochemical synthesis. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general trends in thiazole chemistry.

Synthesis Methods

The synthesis of 2-(3,5-Dichlorophenyl)thiazole-4-carbaldehyde typically involves the condensation of a thiazole precursor with a suitable aldehyde or through the modification of existing thiazole derivatives. Common methods include the Hantzsch condensation or the use of palladium-catalyzed cross-coupling reactions for the introduction of the phenyl group.

Biological and Chemical Applications

Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. The presence of a 3,5-dichlorophenyl group may enhance lipophilicity, potentially improving the compound's ability to penetrate biological membranes. The aldehyde group offers a site for further chemical modification, which can be exploited to attach various functional groups or to form derivatives with enhanced biological activity.

Potential ApplicationDescription
Antimicrobial ActivityThiazoles are known for their antimicrobial properties, which could be enhanced by the dichlorophenyl group.
Anticancer ActivityThe compound's structure suggests potential anticancer activity, although specific studies are needed to confirm this.
Chemical SynthesisThe aldehyde group provides a versatile site for further chemical modification.

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